molecular formula C15H20N4O3 B2752518 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide CAS No. 2034373-77-6

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide

Cat. No. B2752518
CAS RN: 2034373-77-6
M. Wt: 304.35
InChI Key: ATTRBBHZYCJQGD-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.35. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antileukemic Activities : A study by Earl and Townsend (1979) detailed the synthesis of tetrahydrofuran-2-yl and tetrahydropyran-2-yl derivatives from reactions involving 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide. These derivatives exhibited antileukemic activity against L-1210 leukemia in vivo, highlighting their potential in antileukemic research (Earl & Townsend, 1979).

Cytotoxic Activity of Carboxamide Derivatives : Research by Deady et al. (2003) explored the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds demonstrated potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with IC(50) values as low as 10 nM, indicating their significance in cancer research (Deady et al., 2003).

Water-Soluble Pyrazolate Rhodium(I) Complexes : Esquius et al. (2000) synthesized water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands. These complexes, formed through reactions with [RhCl(COD)]2, exhibited potential for applications in polar solvents like water, opening avenues for their use in catalysis and industrial applications (Esquius et al., 2000).

Antimicrobial and Anti-inflammatory Activities : Zaki et al. (2016) reported the synthesis and antimicrobial, anti-inflammatory, and analgesic activities of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds showed adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, indicating their relevance in developing new antimicrobial agents (Zaki et al., 2016).

Antiallergic Activities of Furo[2,3-c] Pyrazole Derivatives : A study by Huang et al. (1994) synthesized 2-substituted 3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, evaluating their antiallergic activities. The study found that most derivatives with a lower alkyl group at position 2 were orally active, offering insights into the development of new antiallergic medications (Huang et al., 1994).

properties

IUPAC Name

3,5-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-10-14(11(2)22-18-10)15(20)17-12-7-16-19(8-12)9-13-5-3-4-6-21-13/h7-8,13H,3-6,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTRBBHZYCJQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide

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